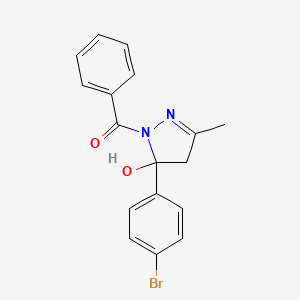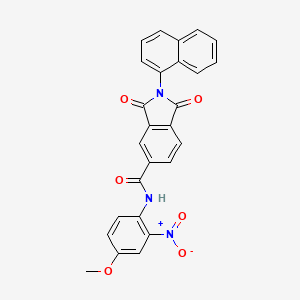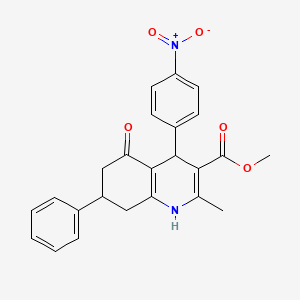
N~1~-(2-methoxyethyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-methoxyethyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MNPG, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a crucial role in glycolysis, the metabolic pathway that converts glucose into energy.
Mechanism of Action
N~1~-(2-methoxyethyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the activity of GAPDH by binding to a specific site on the enzyme. This binding prevents the enzyme from carrying out its normal function, resulting in a decrease in glycolysis and a reduction in energy production.
Biochemical and Physiological Effects:
The inhibition of GAPDH by N~1~-(2-methoxyethyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a wide range of biochemical and physiological effects. These include a decrease in ATP production, an increase in oxidative stress, and a reduction in cell proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~1~-(2-methoxyethyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its potency and specificity for GAPDH. This allows researchers to study the effects of GAPDH inhibition in a controlled and precise manner. However, the toxicity of N~1~-(2-methoxyethyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide and the complexity of its synthesis method can be limiting factors for some experiments.
Future Directions
There are several potential future directions for research on N~1~-(2-methoxyethyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Another area of research is the development of new compounds that are more potent and less toxic than N~1~-(2-methoxyethyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. Additionally, further studies are needed to fully understand the biochemical and physiological effects of GAPDH inhibition by N~1~-(2-methoxyethyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide.
Synthesis Methods
N~1~-(2-methoxyethyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method typically involves the use of organic solvents and requires careful handling due to the toxicity of some of the reagents used.
Scientific Research Applications
N~1~-(2-methoxyethyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been widely used in scientific research as a tool to study the role of GAPDH in various biological processes. It has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and cardiovascular diseases.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6S/c1-26-12-11-18-17(21)13-19(14-7-9-15(10-8-14)20(22)23)27(24,25)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRQVVMDAMOTMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-chlorophenyl)acetyl]pyrrolidine](/img/structure/B5050371.png)
![3-ethyl-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5050375.png)
![methyl 4-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5050392.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-methylphenyl)amino]-5-oxopentanoate](/img/structure/B5050401.png)

![4-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B5050421.png)


![2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol](/img/structure/B5050434.png)
![3-(4-chlorophenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5050441.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5050454.png)
![ethyl 2-[(4-chlorobenzoyl)amino]-5-[(isopropylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5050455.png)
![3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B5050458.png)